ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate
Description
This compound belongs to the class of 1,2,4-triazole derivatives functionalized with sulfanylacetate and sulfonamide groups. The trifluoromethylphenyl substituent enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(trifluoromethyl)phenyl]sulfonylamino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O4S2/c1-2-24-10(21)7-25-12-17-11(18-19-12)20-26(22,23)9-6-4-3-5-8(9)13(14,15)16/h3-6H,2,7H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMUJDLVRPUFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the triazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. This is followed by the reaction with ethyl bromoacetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while hydrolysis of the ester group would yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and triazole groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The trifluoromethyl (CF₃) group in the target compound differentiates it from analogs with halogenated or alkyl substituents. Key comparisons include:
Key Observations :
- The trifluoromethyl group in the target compound likely increases metabolic resistance compared to amino or benzoyl analogs .
- Fluorinated analogs (e.g., 4-fluorobenzoyl in ) show improved binding affinity in antimicrobial assays, suggesting the target compound may exhibit similar trends .
Antimicrobial Activity:
- Compound 38/39 () : 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides showed MIC values of 8–32 µg/mL against E. coli, attributed to sulfanyl-thioacetate interactions with bacterial enzymes .
Anti-Exudative Activity:
- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Exhibited 30–50% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium. The trifluoromethyl group in the target compound may enhance potency due to increased membrane permeability .
Actoprotective Activity:
Challenges :
- Steric hindrance from the trifluoromethyl group may reduce reaction yields compared to smaller substituents (e.g., methyl or fluorine) .
Biological Activity
Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, a sulfonamide moiety, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values ranging from to against human cancer cell lines, indicating promising anticancer activity .
The proposed mechanisms for the anticancer activity of triazole derivatives include:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. For example, treatment with specific analogs resulted in increased early and late apoptotic cell populations .
- Inhibition of Cell Proliferation : The sulfonamide group in the structure may enhance the compound's ability to inhibit cell proliferation by disrupting crucial cellular pathways involved in growth and division .
Antimicrobial Activity
In addition to anticancer properties, some related compounds have demonstrated antimicrobial activity. The presence of the sulfonamide group is known to confer antibacterial properties through interference with bacterial folate synthesis pathways .
Table of Biological Activities
| Activity Type | IC50 Range (µM) | Reference |
|---|---|---|
| Anticancer | 2.38 - 14.74 | |
| Antimicrobial | Not specified | |
| Induction of Apoptosis | Increased rates observed |
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of a series of triazole derivatives on human cancer cell lines. The most potent compound displayed an IC50 value of , significantly lower than that of the reference drug cisplatin () . The study concluded that modifications in the chemical structure could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
